2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid
Overview
Description
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid, or Boc-PPA, is an important organic compound used in a variety of scientific research applications. Boc-PPA is an organic acid that has a wide range of uses in laboratory experiments, including as a reagent for synthesis and as an inhibitor of certain enzymes. The compound has been studied extensively in the past decade, with research uncovering its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Drug Development
Formation of Aminosuccinyl Peptides and Piperazine Derivatives : Research has explored the formation of aminosuccinyl peptides during acidolytic deprotection, followed by their transformation to piperazine-2,5-dione derivatives in neutral media. This highlights the potential for creating novel piperazine-based compounds through specific chemical processes (Schön & Kisfaludy, 2009).
Microwave-mediated Suzuki–Miyaura Cross-couplings : The synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls has been achieved via microwave-mediated Suzuki–Miyaura coupling, demonstrating a methodology for diversifying the scope of biaryl libraries and manipulating functionality points (Spencer et al., 2011).
Biological Activity Exploration
Potential Vasodilation Properties : Compounds derived from piperazine have been synthesized to explore their potential vasodilation properties, indicating the role these compounds could play in medical research and drug development (Girgis et al., 2008).
Biologically Active Piperazine Derivatives : A series of benzyl piperazine derivatives of boronic acids were studied for their novel biological activities, highlighting the combination of piperazine and boronic groups within molecules for potential therapeutic applications (Adamczyk-Woźniak et al., 2015).
Methodological Advancements
- Solid Phase Synthesis of Piperazines : A new solid phase synthesis method for 2-oxo-1,4-piperazines has been developed, offering a facile approach to trisubstituted piperazines with excellent yields and purity, suitable for large library production (Gonzalez-Gomez et al., 2002).
properties
IUPAC Name |
2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTRKFMUGVQBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376100 | |
Record name | (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(4-bromophenyl)acetic acid | |
CAS RN |
763109-75-7 | |
Record name | (4-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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